molecular formula C8H7IO3 B3114467 4-Hydroxy-5-iodo-2-methyl-benzoic acid CAS No. 201810-63-1

4-Hydroxy-5-iodo-2-methyl-benzoic acid

Cat. No. B3114467
CAS RN: 201810-63-1
M. Wt: 278.04 g/mol
InChI Key: XBEORXBAJZOYJF-UHFFFAOYSA-N
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Description

4-Hydroxy-5-iodo-2-methyl-benzoic acid, also known as iodo-hydroxybenzoic acid (IHBA), is a chemical compound that has been the subject of numerous studies due to its potential applications in various fields . It has a molecular formula of C8H7IO3 and a molecular weight of 278.04 g/mol.


Synthesis Analysis

The synthesis of 4-iodo-2-Methylbenzoic acid can be achieved from 3-Iodotoluene . Another related compound, 4-Iodobenzoic acid, was used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-iodo-2-methyl-benzoic acid can be inferred from its molecular formula, C8H7IO3. It is structurally similar to 4-Iodobenzoic acid, which has a linear formula of IC6H4CO2H .

Scientific Research Applications

Pharmaceutical Intermediates

4-Hydroxy-5-iodo-2-methylbenzoic acid serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with iodine-containing functional groups. Its reactivity and structural features make it suitable for building drug candidates and other bioactive compounds .

Analytical Chemistry

Researchers use this compound as a reference standard in analytical methods. Its well-defined structure and purity allow for accurate quantification and identification. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry rely on such standards to validate results and calibrate instruments.

properties

IUPAC Name

4-hydroxy-5-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEORXBAJZOYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285216
Record name 4-Hydroxy-5-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-5-iodo-2-methylBenzoic acid

CAS RN

201810-63-1
Record name 4-Hydroxy-5-iodo-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201810-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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